

Protocol for Pulsing Dendritic Cells with G280-9V Peptide

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Compound of Interest

Compound Name: G280-9

Cat. No.: B12428955

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Application Note: This protocol details the procedure for pulsing monocyte-derived dendritic cells (DCs) with the **G280-9V** peptide, a crucial step in the preparation of DC-based vaccines for immunotherapy, particularly in the context of melanoma treatment. The **G280-9V** peptide is a modified version of a naturally occurring epitope from the melanoma-associated antigen gp100.[1][2][3] This process enables the dendritic cells to present the peptide on their surface via MHC class I molecules, thereby activating cytotoxic T lymphocytes (CTLs) to recognize and eliminate tumor cells expressing the native gp100 antigen.

Introduction

Dendritic cells are the most potent antigen-presenting cells (APCs) and play a pivotal role in initiating adaptive immune responses. The ex vivo loading, or "pulsing," of DCs with tumor-associated antigens, such as the **G280-9V** peptide, is a common strategy in cancer immunotherapy to elicit a robust and specific anti-tumor T-cell response. The **G280-9V** peptide, with the amino acid sequence YLEPGPVTA, is an altered peptide ligand of the gp100 protein, designed to enhance binding to HLA-A*0201 molecules and improve immunogenicity.[3][4] This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals on the generation of monocyte-derived DCs and their subsequent pulsing with the **G280-9V** peptide.

Materials and Reagents

- Peripheral Blood Mononuclear Cells (PBMCs)

- Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
- Recombinant Human Interleukin-4 (IL-4)
- **G280-9V** Peptide (Sequence: YLEPGPVTA)
- Fetal Bovine Serum (FBS), heat-inactivated
- RPMI-1640 medium
- Penicillin-Streptomycin solution
- Phosphate-Buffered Saline (PBS)
- Ficoll-Paque PLUS
- CD14 MicroBeads, human
- MACS Columns and Separator
- Trypan Blue solution
- Flow cytometry antibodies: Anti-CD14, Anti-CD80, Anti-CD83, Anti-CD86, Anti-HLA-DR

Experimental Protocols

Part 1: Generation of Immature Monocyte-Derived Dendritic Cells (imDCs)

This part of the protocol describes the differentiation of monocytes isolated from PBMCs into immature dendritic cells.

- **Isolation of PBMCs:** Isolate PBMCs from healthy donor buffy coats or whole blood by density gradient centrifugation using Ficoll-Paque PLUS according to the manufacturer's instructions.
- **Monocyte Isolation:** Isolate CD14⁺ monocytes from the PBMC population using positive selection with CD14 MicroBeads and MACS technology.

- Differentiation of Monocytes into imDCs:
 - Resuspend the isolated monocytes in complete RPMI-1640 medium supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 1000 U/mL recombinant human GM-CSF, and 500 U/mL recombinant human IL-4.
 - Culture the cells at a density of 1×10^6 cells/mL in a T-75 flask.
 - Incubate at 37°C in a humidified 5% CO₂ incubator for 5-7 days.
 - On day 3, add fresh medium containing GM-CSF and IL-4.
 - On day 5 or 6, the loosely adherent cells are immature dendritic cells.

Part 2: Pulsing of Immature Dendritic Cells with **G280-9V** Peptide

This section outlines the core procedure for loading the generated imDCs with the **G280-9V** peptide.

- Harvesting imDCs: Gently collect the loosely adherent and suspension cells from the culture flask.
- Cell Counting and Viability: Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
- Peptide Pulsing:
 - Resuspend the immature dendritic cells in serum-free RPMI-1640 medium at a final concentration of 2×10^6 cells/mL.
 - Add the **G280-9V** peptide to the cell suspension to a final concentration of 100 µg/mL.
 - Incubate the cell-peptide mixture for 2 hours at 37°C in a humidified 5% CO₂ incubator.
- Washing: After incubation, wash the peptide-pulsed dendritic cells three times with sterile PBS to remove excess, unbound peptide. Centrifuge at 300 x g for 5 minutes for each wash.

- **Maturation (Optional but Recommended):** For enhanced T-cell stimulation, the peptide-pulsed DCs can be matured by culturing for an additional 24-48 hours in the presence of a maturation cocktail (e.g., TNF- α , IL-1 β , IL-6, and PGE2).

Part 3: Quality Control of Peptide-Pulsed Dendritic Cells

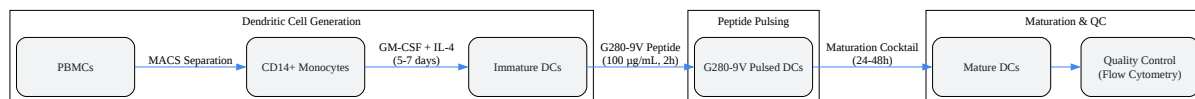
Assessment of DC maturation is critical to ensure the quality and potency of the final cell product.

- **Flow Cytometry Analysis:**
 - Stain the peptide-pulsed and matured dendritic cells with fluorescently labeled antibodies against key surface markers: CD80, CD83, CD86, and HLA-DR. A decrease in CD14 expression and an upregulation of the other markers indicate successful maturation.
 - Acquire data on a flow cytometer and analyze the expression levels of the maturation markers.

Data Presentation

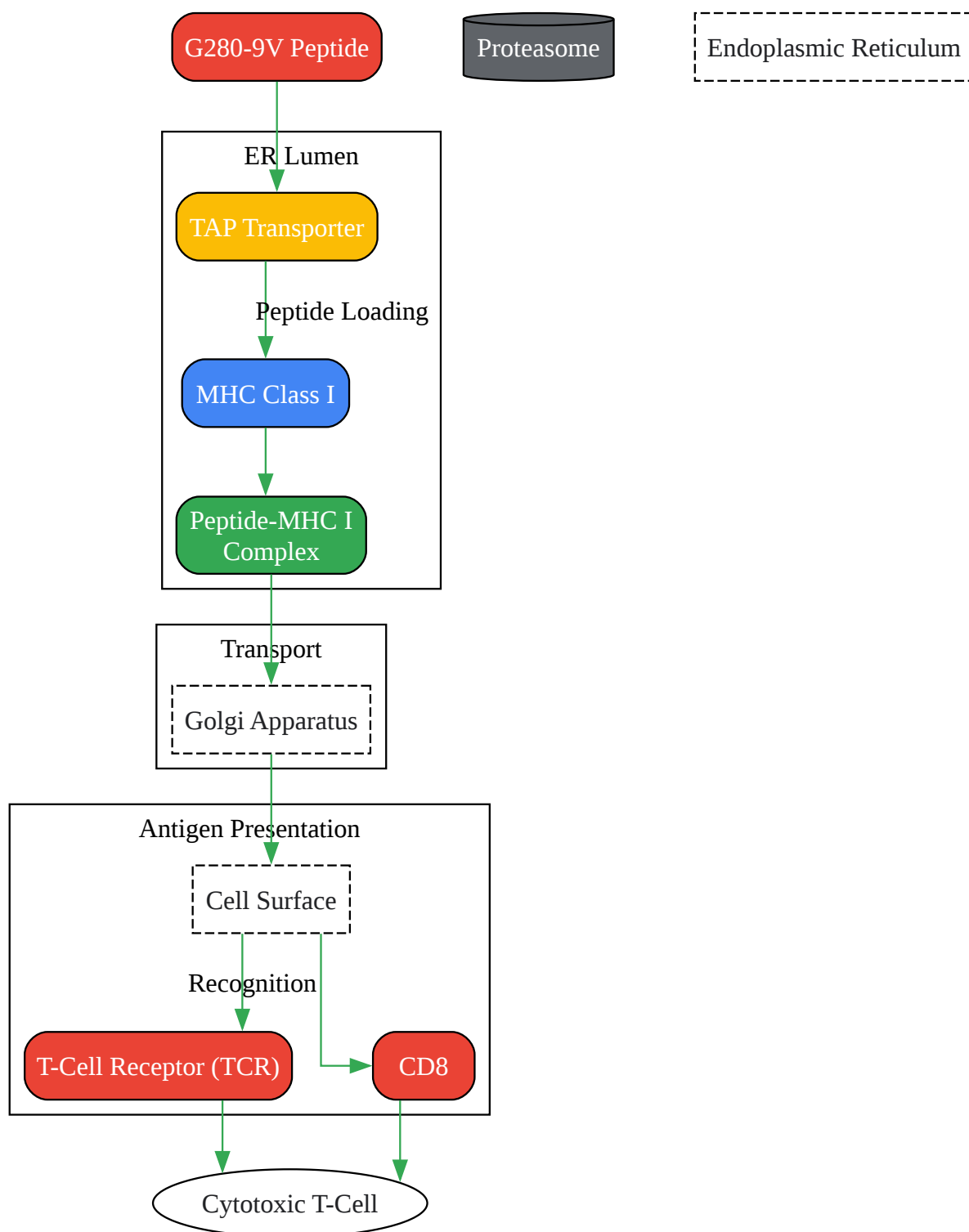
Parameter	Value	Reference
Peptide	G280-9V	[1][4]
Peptide Sequence	YLEPGPVTA	[3][4]
Cell Type	Monocyte-derived Dendritic Cells	
Cell Density for Pulsing	2 x 10 ⁶ cells/mL	
Peptide Concentration	100 μ g/mL	
Incubation Time	2 hours	
Incubation Temperature	37°C	
Expected Upregulation of Maturation Markers	CD80, CD83, CD86, HLA-DR	[5][6][7]

Mandatory Visualization



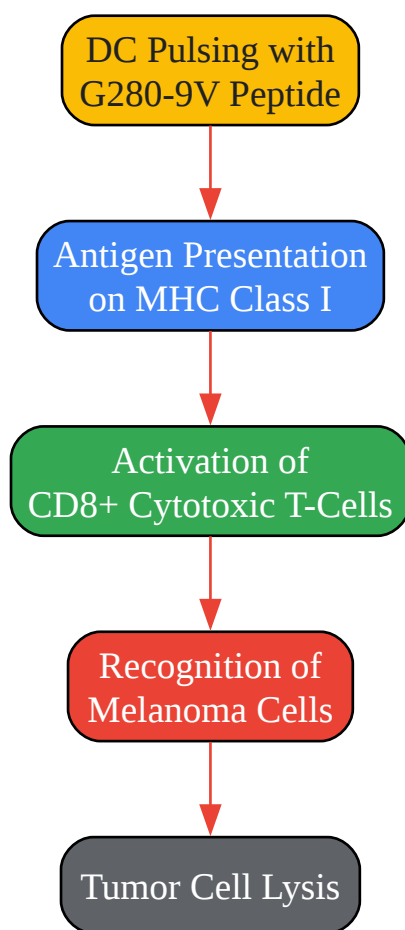
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Caption: Experimental workflow for generating and pulsing dendritic cells with **G280-9V** peptide.



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Caption: MHC Class I antigen presentation pathway for the **G280-9V** peptide in dendritic cells.



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Caption: Logical flow from DC pulsing to anti-tumor immune response.

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